5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione
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Overview
Description
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a bromine atom at the 5-position and a 3-methylbutyl group at the 1-position of the indole ring, along with a dione functionality at the 2,3-positions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the bromination of 1-(3-methylbutyl)-1H-indole, followed by oxidation to introduce the dione functionality. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The oxidation step often employs reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the process. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, are also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The dione functionality can be reduced to diols or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Reduction: Formation of 2,3-dihydroxyindole or 2,3-dihydroindole derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to natural indole derivatives makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Studies focus on its ability to interact with biological targets, such as enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-2,3-dione: Lacks the 3-methylbutyl group, making it less hydrophobic and potentially altering its biological activity.
1-(3-methylbutyl)-1H-indole-2,3-dione: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-chloro-1-(3-methylbutyl)-1H-indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological properties.
Uniqueness
5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione is unique due to the combination of its bromine atom, 3-methylbutyl group, and dione functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-(3-methylbutyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFKVGXECELTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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